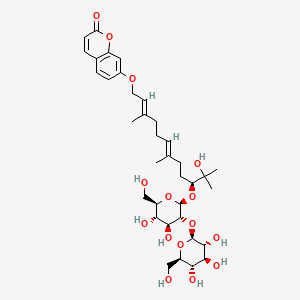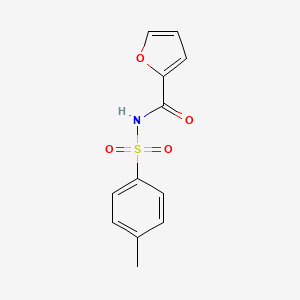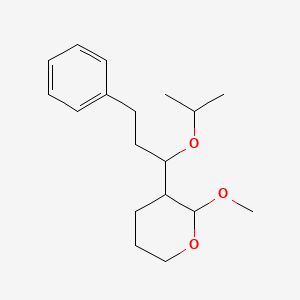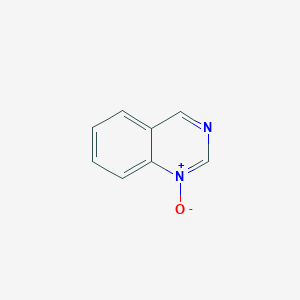![molecular formula C10H12N2O4S B14646325 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole CAS No. 54086-18-9](/img/structure/B14646325.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, an isocyanate group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, which can be synthesized via the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . The resulting intermediate is then reacted with a suitable thiazole derivative to introduce the thiazole ring. Finally, the isocyanate group is introduced through a reaction with phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in urea or carbamate derivatives.
Scientific Research Applications
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole involves its reactive functional groups. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity makes it useful in cross-linking reactions and the formation of polymer networks. The thiazole ring may also interact with biological targets, potentially inhibiting enzyme activity or modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring but lacking the isocyanate and thiazole groups.
2,2-Dimethyl-1,3-dioxolan-4-one: Another related compound with a dioxolane ring but different functional groups.
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A compound used in similar applications but without the isocyanate and thiazole functionalities.
Uniqueness
What sets 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole apart from these similar compounds is the presence of both the isocyanate and thiazole groups
Properties
CAS No. |
54086-18-9 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole |
InChI |
InChI=1S/C10H12N2O4S/c1-10(2)15-5-7(16-10)4-14-9-11-3-8(17-9)12-6-13/h3,7H,4-5H2,1-2H3 |
InChI Key |
PZRSVLFYCIPGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=C(S2)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)




![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)


![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
